N-Cbz-L-2,3-Diaminopropionic Acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(2R)-2-amino-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C11H14N2O4/c12-9(10(14)15)6-13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m1/s1 |
InChI Key |
MUYNUUBAUQDGML-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Oxazolidinone Formation from N-Boc-L-Aspartic Acid
The most widely reported method involves the use of N-Boc-L-aspartic acid as a starting material. In the presence of paraformaldehyde and p-toluenesulfonic acid, azeotropic dehydration in benzene or toluene yields (S)-3-tert-butoxycarbonyl-4-acetoxy-5-oxazolidinone. This intermediate undergoes sequential reactions:
- Treatment with ethyl chloroformate at −10°C to −20°C forms a mixed anhydride.
- Reaction with sodium azide generates (S)-3-tert-butoxycarbonyl-4-acetylazido-5-oxazolidinone.
- Curtius rearrangement at 35–110°C produces an isocyanate, which is subsequently alcoholyzed with benzyl alcohol to yield (S)-3-tert-butoxycarbonyl-4-benzyloxycarbonylaminomethyl-5-oxazolidinone.
- Alkaline hydrolysis (e.g., NaOH or LiOH) cleaves the oxazolidinone ring, yielding N-α-Boc-N-β-Cbz-L-2,3-diaminopropionic acid. Final Boc deprotection with trifluoroacetic acid (TFA) affords the target compound.
Key Advantages :
- High enantiomeric purity (>99% ee) due to chiral retention during rearrangement.
- Scalable with yields up to 68% over five steps.
Limitations :
Alternative Curtius Rearrangement from N-Boc-Asp(OBn)-OH
A modified approach starts with N-Boc-Asp(OBn)-OH (benzyl-protected aspartic acid). After activation with ethyl chloroformate, sodium azide facilitates azide formation, followed by Curtius rearrangement to generate an isocyanate. Alcoholysis with benzyl alcohol and subsequent hydrogenolysis (H₂/Pd-C) removes the benzyl group, yielding N-α-Boc-N-β-Cbz-L-2,3-diaminopropionic acid. This method avoids oxazolidinone intermediates, simplifying the workflow.
Catalytic Asymmetric Hydrogenation
Rhodium-Catalyzed Enantioselective Synthesis
A modern strategy employs Rh-DuPhos complexes for asymmetric hydrogenation of α,β-diamidoacrylates. For example, methyl α-N-benzoyl-β-N-acetyl-diaminopropenoate is hydrogenated under 50 psi H₂ in methanol at 25°C, achieving >98% ee. The β-N-acyl group is then selectively deprotected, and Cbz introduced via benzyl chloroformate.
Advantages :
- Avoids hazardous reagents (e.g., azides).
- High enantioselectivity suitable for pharmaceutical applications.
Challenges :
- Requires expensive chiral catalysts and specialized equipment.
Enzymatic Biosynthesis
SbnA/SbnB Cascade in Staphylococcus aureus
The biosynthetic pathway for staphyloferrin B involves two enzymes:
- SbnA : Catalyzes the condensation of O-phospho-L-serine and L-glutamate to form N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA) using pyridoxal phosphate (PLP).
- SbnB : Oxidatively hydrolyzes ACEGA with NAD⁺ to yield L-2,3-diaminopropionic acid and α-ketoglutarate. Subsequent Cbz protection provides the target compound.
Applications :
- Eco-friendly route with potential for metabolic engineering.
- Limited to small-scale laboratory use due to low volumetric yields.
Comparative Analysis of Methods
Critical Considerations in Protecting Group Strategy
The choice of protecting groups significantly impacts synthesis efficiency:
- Boc (tert-butoxycarbonyl) : Stable under basic conditions but cleaved by TFA.
- Cbz (benzyloxycarbonyl) : Removed via hydrogenolysis, compatible with Boc in orthogonal strategies.
- FMOC (fluorenylmethyloxycarbonyl) : Used in solid-phase peptide synthesis but less common here.
Industrial-Scale Challenges
- Cost : Curtius rearrangement methods are cost-effective ($120–150/g) compared to asymmetric hydrogenation ($300–400/g).
- Safety : Azide handling requires specialized facilities, limiting adoption in non-specialized labs.
- Purification : Chromatography is often needed to separate diastereomers in enzymatic routes.
Chemical Reactions Analysis
Types of Reactions
N-Cbz-L-2,3-Diaminopropionic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the Cbz protecting group, yielding free L-2,3-diaminopropionic acid.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed to remove the Cbz group.
Substitution: Nucleophilic substitution reactions typically use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce free L-2,3-diaminopropionic acid .
Scientific Research Applications
Nα-Benzyloxycarbonyl-L-2,3-diaminopropionic acid, also known as N-Cbz-L-2,3-Diaminopropionic acid, is a building block utilized in the synthesis of peptides containing DAP residues . These peptides are found in compounds such as bleomycins, edeines, and tuberactinomycins .
Overview of Nα-Benzyloxycarbonyl-L-2,3-diaminopropionic Acid
- IUPAC Name: (2S)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid
- Molecular Formula: C11H14N2O4
- Molecular Weight: 238.24
- CAS Registry Number: 35761-26-3
- SMILES: C1=CC=C(C=C1)COC(=O)NC(CN)C(=O)O
- Solubility: Soluble in dilute acid
Applications in Scientific Research
Nα-Benzyloxycarbonyl-L-2,3-diaminopropionic acid serves as a building block in creating peptidomimetics and modified peptides . Its applications include:
- Synthesis of Peptides Containing DAP Residues: It is useful in the creation of peptides containing DAP residues, which are present in bleomycins, edeines, and tuberactinomycins .
- Substrate library: It can be used in the development of substrate libraries composed of non-proteinogenic amino acid residues .
- NSP4 Protease Substrates: Nα-Benzyloxycarbonyl-L-2,3-diaminopropionic acid can be employed to create polyethylene glycol (PEG) moieties to study NSP4 protease activity .
- Poly(L-diaminopropionic acid) Synthesis: It is also used in the synthesis of Poly(L-diaminopropionic acid) (PDAP), one of the four homopoly(amino acid)s that have been discovered in nature .
- Active Exogenous Enzyme Delivery: Polymers of functionalized L-2,3-diaminopropionic acid are efficient mediators of active exogenous enzyme delivery into cells .
Mechanism of Action
The mechanism of action of N-Cbz-L-2,3-Diaminopropionic Acid involves its role as a protected amino acid derivative. The Cbz group protects the alpha-amino group during chemical reactions, preventing unwanted side reactions. This allows for selective modification of other functional groups in the molecule. The compound can then be deprotected to yield the free amino acid, which can participate in further biochemical processes .
Comparison with Similar Compounds
N-Boc-L-2,3-Diaminopropionic Acid
- Structure: The tert-butyloxycarbonyl (Boc) group protects the α-amino group.
- Properties :
Fmoc-Protected Derivatives
- Examples: Fmoc-L-Dap(Alloc,Me)-OH (CAS: 2389078-45-7): Features Fmoc (base-labile) on α-amino and Alloc (allyloxycarbonyl) + methyl on β-amino . Fmoc-L-Dap(Aloc)-OH: Fmoc on α-amino and Alloc on β-amino .
- Applications :
N3-Substituted Derivatives
- Examples: N3-Fumaroyl-L-Dap: Inhibits glucosamine-6-phosphate synthase (antimicrobial target) . N3-Transepoxysuccinoyl-L-Dap: Shows inhibitory activity against the same enzyme .
- Key Difference: Bulky substituents on the β-amino group confer enzyme inhibition properties, unlike the synthetically oriented Cbz group .
3-N-Oxalyl-L-2,3-Diaminopropionic Acid (ODAP)
Orthogonally Protected Derivatives
- Example: N-Boc-N'-Cbz-L-2,3-Diaminopropionic Acid (CAS: 65710-58-9).
- Applications : Dual protection enables sequential deprotection, useful in complex peptide architectures .
Data Table: Key Properties of N-Cbz-L-2,3-Diaminopropionic Acid and Analogues
*Hydrochloride salt.
Biological Activity
N-Cbz-L-2,3-Diaminopropionic Acid (Cbz-Dap) is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap), which has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of Cbz-Dap, including its synthesis, mechanisms of action, and implications for therapeutic use.
This compound is characterized by its unique molecular structure, which includes a benzyloxycarbonyl (Cbz) protecting group on the amino functionality. This modification enhances its stability and solubility, making it suitable for various biochemical applications. The molecular formula is with a molecular weight of approximately 104.108 g/mol .
Synthesis Overview
The synthesis of Cbz-Dap typically involves:
- Protection of the amino groups : The primary amines in Dap are protected using Cbz groups to prevent unwanted reactions during subsequent steps.
- Coupling reactions : Cbz-Dap can be synthesized via coupling with other amino acids or peptide sequences to create bioactive compounds.
- Deprotection : The Cbz group can be selectively removed under mild conditions to yield free amine functionalities for further reactions .
This compound exhibits several biological activities that make it a candidate for therapeutic applications:
- Antimicrobial Properties : Research indicates that derivatives of Dap can possess antimicrobial activity, potentially acting against various bacterial strains.
- Neurotoxicity : Dap is a metabolite of beta-N-oxalyl-L-alpha,beta-diaminopropionic acid (ODAP), which is known for its neurotoxic effects. Understanding the neurotoxic mechanisms may help in developing protective strategies against neurodegenerative conditions .
- Inhibition of Enzymatic Activity : Cbz-Dap has been studied for its ability to inhibit specific enzymes, including transglutaminases, which play roles in various physiological and pathological processes .
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Antimicrobial Activity : A study demonstrated that peptide sequences containing Cbz-Dap exhibited enhanced antimicrobial properties compared to their unmodified counterparts. This suggests that the presence of the Cbz group may enhance membrane permeability or interaction with bacterial cell walls.
- Neurotoxic Mechanisms : Research investigating ODAP's neurotoxicity revealed that Dap derivatives could mimic neurotransmitters or interfere with normal neuronal signaling pathways, leading to excitotoxicity in neuronal cultures .
- Enzyme Inhibition : In vitro studies showed that Cbz-Dap could act as an effective inhibitor of human tissue transglutaminase (hTG2). The inhibition was characterized by kinetic studies revealing a competitive inhibition mechanism with an observed value indicating potency against hTG2 .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for N-Cbz-L-2,3-Diaminopropionic Acid, and how do reaction parameters influence yield and purity?
- Methodological Answer: The synthesis typically involves selective protection of the α-amine with a benzyloxycarbonyl (Cbz) group. Key steps include coupling reactions (e.g., using carbodiimides like EDC) and purification via reversed-phase HPLC to isolate the product from unreacted precursors or diastereomers. Reaction pH, temperature (optimized at 0–4°C to minimize racemization), and solvent polarity (e.g., DMF or THF) critically affect yield and enantiomeric excess .
Q. Which analytical techniques are most reliable for characterizing N-Cbz-L-2,3-Diaminopropionic Acid and distinguishing it from structural analogs?
- Methodological Answer: High-performance liquid chromatography (HPLC) with pre-column derivatization (e.g., using diethyl ethoxymethylenemalonate or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) enables separation of isomers. Mass spectrometry (HRMS) confirms molecular weight (CHNO, exact mass 238.0954), while H/C NMR resolves stereochemistry by analyzing coupling constants and chemical shifts of the α/β-amino groups .
Q. What is the biological significance of the L-2,3-diaminopropionic acid (L-DAP) backbone in N-Cbz-L-2,3-Diaminopropionic Acid?
- Methodological Answer: L-DAP is a non-proteinogenic amino acid critical in microbial siderophores (e.g., staphyloferrin B). The Cbz-protected form is used to study iron acquisition pathways in Staphylococcus aureus by supplementing ΔsbnA/sbnB mutants to restore siderophore synthesis. Radiolabeled L-DAP derivatives can track uptake kinetics in bacterial cultures .
Advanced Research Questions
Q. How can researchers resolve challenges in stereochemical control during solid-phase peptide synthesis (SPPS) with N-Cbz-L-2,3-Diaminopropionic Acid?
- Methodological Answer: The β-amine in N-Cbz-L-2,3-DAP can lead to branching or undesired side reactions. Strategies include:
- Using orthogonal protecting groups (e.g., Alloc on β-amine, removable via Pd(0) catalysis) to enable selective deprotection.
- Employing low-loading resins (0.1–0.2 mmol/g) to minimize steric hindrance during coupling.
- Monitoring by LC-MS after each coupling step to detect deletions or misincorporations .
Q. What experimental approaches address discrepancies in reported enzymatic activities for L-DAP biosynthesis in heterologous systems?
- Methodological Answer: In E. coli expression systems, codon optimization of sbnA/sbnB (from S. aureus) and co-expression with phosphoserine phosphatase (to supply substrates) improves L-DAP titers. Activity assays (e.g., HPLC quantification of L-DAP in lysates) and P-NMR to track phosphoserine consumption can resolve conflicting kinetic data .
Q. How does the Cbz group influence the stability and bioavailability of N-Cbz-L-2,3-Diaminopropionic Acid in metabolic studies?
- Methodological Answer: The Cbz group enhances solubility in organic phases but may reduce cellular uptake. Comparative studies using C-labeled Cbz-protected vs. free L-DAP in bacterial or mammalian cell lines (via scintillation counting) quantify bioavailability. Stability assays (e.g., incubation in serum or lysosomal extracts) assess deprotection kinetics .
Q. What strategies mitigate side reactions during N-Cbz-L-2,3-DAP incorporation into cyclic or branched peptide architectures?
- Methodological Answer: For cyclic peptides:
- Use on-resin cyclization with HATU/DIPEA in DCM at high dilution (1 mM).
- For β-amino group participation, employ photolabile protecting groups (e.g., NVOC) to avoid premature deprotection.
- Analytical challenges (e.g., macrocycle heterogeneity) are addressed by 2D NMR (NOESY for conformation) and ion-mobility MS .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the cytotoxicity of N-Cbz-L-2,3-Diaminopropionic Acid derivatives?
- Methodological Answer: Discrepancies may arise from impurities (e.g., residual Pd in Alloc-deprotected peptides) or cell line-specific metabolism. Rigorous purity validation (HPLC ≥98%), cytotoxicity assays (MTT/ATP-based) across multiple cell types (e.g., HEK293 vs. HepG2), and controls with free L-DAP are essential. Studies must specify deprotection protocols (e.g., TFA vs. enzymatic cleavage) to ensure reproducibility .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
